molecular formula C19H15N3O4 B14911412 3-methoxy-N'-[(E)-(4-nitrophenyl)methylidene]naphthalene-2-carbohydrazide

3-methoxy-N'-[(E)-(4-nitrophenyl)methylidene]naphthalene-2-carbohydrazide

Cat. No.: B14911412
M. Wt: 349.3 g/mol
InChI Key: SKOSLWDORPNKBI-UDWIEESQSA-N
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Description

3-Methoxy-N’-(4-nitrobenzylidene)-2-naphthohydrazide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a methoxy group, a nitrobenzylidene moiety, and a naphthohydrazide core, which contribute to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-N’-(4-nitrobenzylidene)-2-naphthohydrazide typically involves the condensation reaction between 3-methoxy-2-naphthohydrazide and 4-nitrobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product .

Industrial Production Methods

While specific industrial production methods for 3-Methoxy-N’-(4-nitrobenzylidene)-2-naphthohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-N’-(4-nitrobenzylidene)-2-naphthohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the methoxy group could result in various substituted derivatives.

Scientific Research Applications

3-Methoxy-N’-(4-nitrobenzylidene)-2-naphthohydrazide has several applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methoxy-N’-(4-nitrobenzylidene)-2-naphthohydrazide involves its interaction with specific molecular targets and pathways. The nitrobenzylidene moiety can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and naphthohydrazide groups contribute to the compound’s overall reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-N’-(4-nitrobenzylidene)-5-pyridylamine
  • (E)-3-Methoxy-N’-(1-phenylethylidene)benzohydrazide
  • (E)-4-Hydroxy-3-methoxy-N’-(2-nitrobenzylidene)benzohydrazide

Uniqueness

3-Methoxy-N’-(4-nitrobenzylidene)-2-naphthohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications .

Properties

Molecular Formula

C19H15N3O4

Molecular Weight

349.3 g/mol

IUPAC Name

3-methoxy-N-[(E)-(4-nitrophenyl)methylideneamino]naphthalene-2-carboxamide

InChI

InChI=1S/C19H15N3O4/c1-26-18-11-15-5-3-2-4-14(15)10-17(18)19(23)21-20-12-13-6-8-16(9-7-13)22(24)25/h2-12H,1H3,(H,21,23)/b20-12+

InChI Key

SKOSLWDORPNKBI-UDWIEESQSA-N

Isomeric SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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